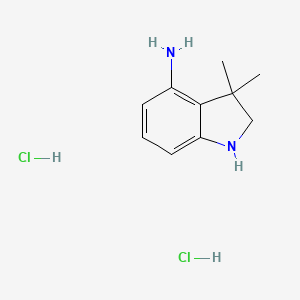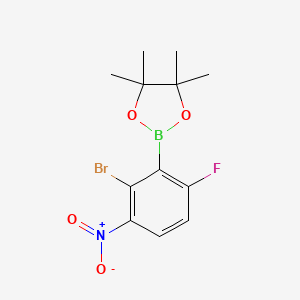
2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester
Übersicht
Beschreibung
2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester is a boronic acid derivative that is widely used in scientific research applications. It is a potent inhibitor of the proteasome, a cellular complex that regulates protein degradation. The compound has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester is a versatile reagent in organic synthesis, particularly in the formation of (multi)fluoroarenes through nickel-catalyzed borylation of polyfluoroarenes. This process involves C-F bond activation and transmetalation, highlighting the reagent's role in introducing boronate ester functionalities into partially fluorinated arenes (Zhou et al., 2016). Similarly, the Suzuki-Miyaura coupling polymerization technique utilizes such boronic esters for synthesizing π-conjugated polymers with boronic acid moieties, demonstrating their utility in creating high-molecular-weight polymers (Nojima et al., 2016).
Catalysis and Chemical Transformations
The compound also finds application in catalysis, where Ni/Cu-catalyzed transformation of fluoroarenes to arylboronic acid pinacol esters via C-F bond cleavage is reported. This method enables diverse functionalizations of fluoroarenes, showcasing the compound's role in synthesizing functionalized arenes (Niwa et al., 2015). Additionally, the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers through Suzuki coupling reactions involving arylboronic acid pinacol esters further exemplifies its application in tailored light emission materials (Neilson et al., 2007).
Sensor Development and Material Science
In sensor development, organoboron compounds derived from pinacol esters serve as Lewis acid receptors for fluoride ions, demonstrating their potential in constructing selective sensors. This application is particularly relevant in designing polymer membrane electrodes for fluoride detection, underscoring the compound's utility in sensor technology (Jańczyk et al., 2012). Moreover, the discovery of long-lived room-temperature phosphorescence from arylboronic esters, including those similar to 2-bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester, opens new avenues in material science for developing phosphorescent materials without heavy atoms (Shoji et al., 2017).
Wirkmechanismus
Target of Action
Boronic acid derivatives, in general, have been known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
Boronic acid derivatives are known for their ability to form reversible covalent complexes with proteins, particularly with enzymes that have hydroxyl groups in their active sites . This interaction can lead to changes in the activity of these proteins, potentially altering cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester . Factors such as pH, temperature, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets.
Eigenschaften
IUPAC Name |
2-(2-bromo-6-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrFNO4/c1-11(2)12(3,4)20-13(19-11)9-7(15)5-6-8(10(9)14)16(17)18/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYJDUWLJIBHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3h-Imidazo[4,5-b]pyridine-3-ethanol](/img/structure/B3118354.png)

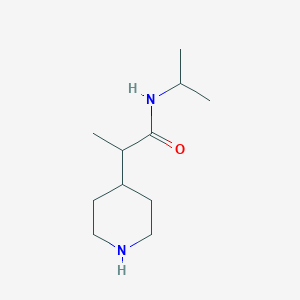
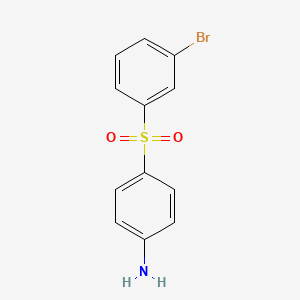
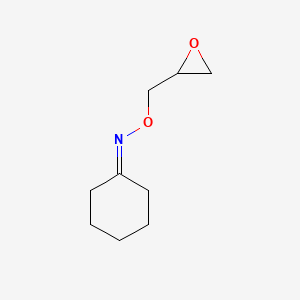
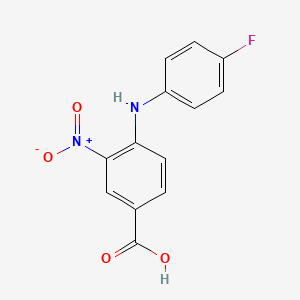
![4-Fluoro-3-[(4-fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3118389.png)


![[[1,1'-Bi(cyclopentane)]-2-yl]acetic acid](/img/structure/B3118426.png)

